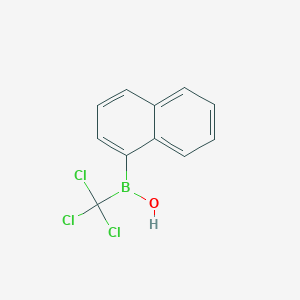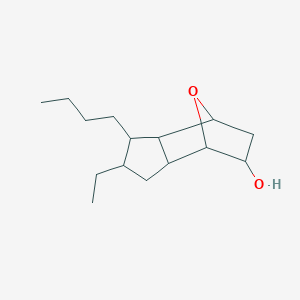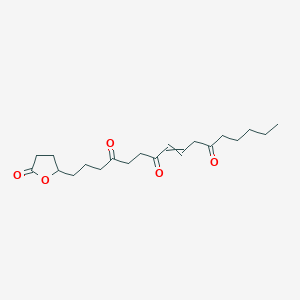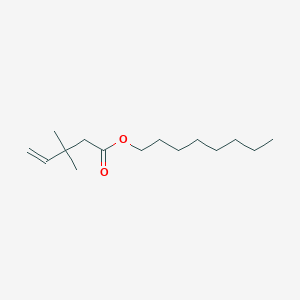
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of 2,3-dihydro-1,4-benzodioxin and 4-methylbenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylene oxide under acidic conditions to yield the desired product . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halides, amines
Applications De Recherche Scientifique
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core structure but lacks the ethanol and sulfonic acid groups.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Contains similar benzodioxin structure with additional carboxylic acid and ethoxycarbonyl groups.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar benzodioxin structure with an ethanone group.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid is unique due to the presence of both the ethanol and sulfonic acid groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62590-70-9 |
|---|---|
Formule moléculaire |
C17H20O6S |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H12O3.C7H8O3S/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,8,11H,5-7H2;2-5H,1H3,(H,8,9,10) |
Clé InChI |
XDLJTUQEIKPFKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)


![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)




![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)

